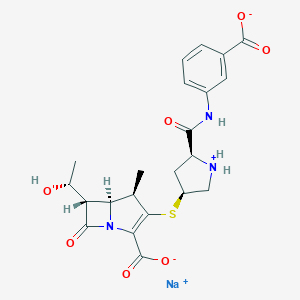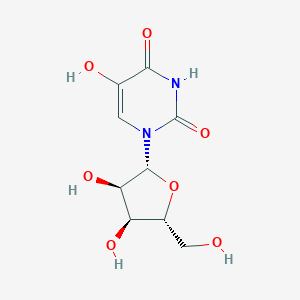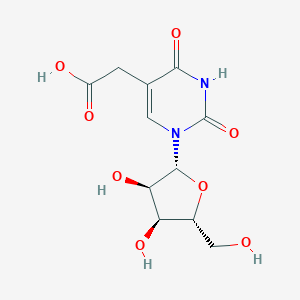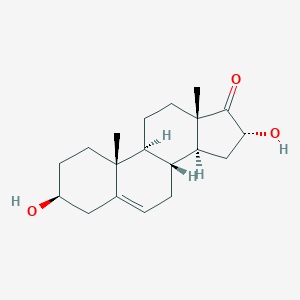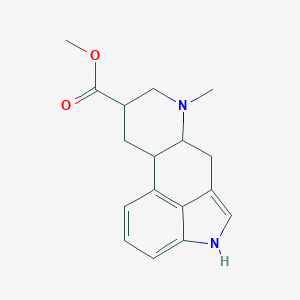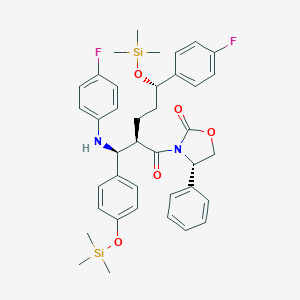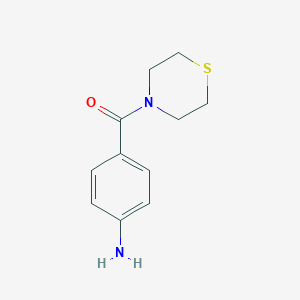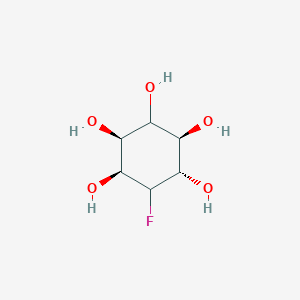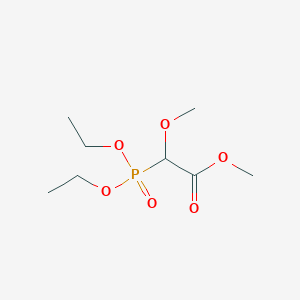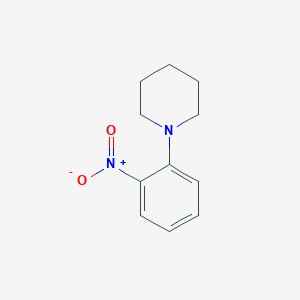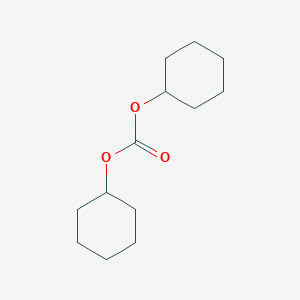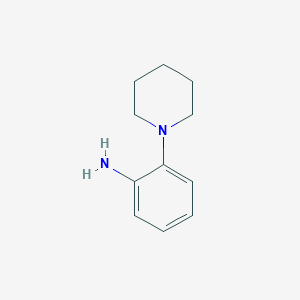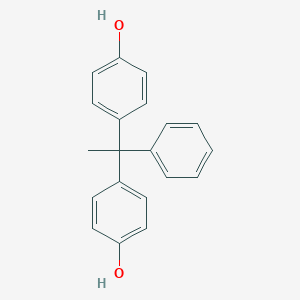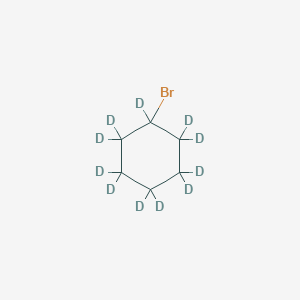
Bromocyclohexane-d11
Overview
Description
Bromocyclohexane-d11 is a deuterium-labeled compound with the molecular formula C6D11Br. It is a derivative of bromocyclohexane where the hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable for various analytical and experimental applications.
Preparation Methods
Bromocyclohexane-d11 is typically synthesized by reacting bromocyclohexane with heavy water (D2O) under specific conditions to replace the hydrogen atoms with deuterium . The reaction is carried out in the presence of a catalyst to facilitate the exchange of hydrogen with deuterium. The process involves heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete deuteration.
Chemical Reactions Analysis
Bromocyclohexane-d11 undergoes several types of chemical reactions, including:
Substitution Reactions: In these reactions, the bromine atom in this compound can be replaced by other atoms or groups. Common reagents used in these reactions include nucleophiles such as hydroxide ions, cyanide ions, and amines. The major products formed depend on the nucleophile used.
Elimination Reactions: this compound can undergo elimination reactions to form cyclohexene-d10. This reaction typically requires a strong base such as potassium tert-butoxide and is carried out under high temperatures.
Oxidation Reactions: this compound can be oxidized to form cyclohexanone-d10. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
Scientific Research Applications
Bromocyclohexane-d11 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound make it an excellent internal standard for NMR spectroscopy. It is used to study the structure and dynamics of molecules.
Isotope Tracing: this compound is used as a tracer in various chemical and biological experiments to track the movement and transformation of molecules.
Pharmaceutical Research: The compound is used in the development and testing of new drugs. Its isotopic properties help in studying the pharmacokinetics and metabolism of drug candidates.
Chemical Kinetics: this compound is used to study reaction mechanisms and kinetics, providing insights into the rates and pathways of chemical reactions.
Mechanism of Action
The mechanism of action of bromocyclohexane-d11 is primarily related to its role as a deuterium-labeled compound. The presence of deuterium affects the vibrational frequencies of the molecule, which can influence reaction rates and mechanisms. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the detailed analysis of molecular structures and interactions.
Comparison with Similar Compounds
Bromocyclohexane-d11 is unique due to its deuterium labeling. Similar compounds include:
Bromocyclohexane: The non-deuterated version of this compound, which lacks the isotopic labeling and is used in different contexts.
Chlorocyclohexane-d11: A deuterium-labeled compound similar to this compound but with a chlorine atom instead of bromine.
Bromocyclopentane-d9: Another deuterium-labeled compound with a five-membered ring structure instead of a six-membered ring.
These compounds share similar isotopic properties but differ in their chemical reactivity and applications.
Properties
IUPAC Name |
1-bromo-1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c7-6-4-2-1-3-5-6/h6H,1-5H2/i1D2,2D2,3D2,4D2,5D2,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNQQHJNRPDOQV-KAFHOZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])Br)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583825 | |
| Record name | 1-Bromo(~2~H_11_)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35558-49-7 | |
| Record name | 1-Bromo(~2~H_11_)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


